

# "2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" molecular structure

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## Compound of Interest

Compound Name: 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

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An In-Depth Technical Guide to **2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride**

## Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous commercial drugs and bioactive molecules.[1][2] Derivatives of this versatile structure are known to exhibit a wide array of pharmacological activities, leading to treatments for conditions ranging from multiple myeloma and inflammation to hypertension and neurological disorders.[1] The significance of the isoindoline moiety lies in its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, facilitating optimal binding to biological targets.[2] This guide focuses on a specific, valuable derivative: **2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride**. As a chiral amino acid analogue, it serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, making it highly suitable for use in pharmaceutical research and formulation.[3]

## Molecular Structure and Physicochemical Properties

**2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride** (CAS Number: 96016-96-5) is the hydrochloride salt of isoindoline-1-carboxylic acid.<sup>[5]</sup> The core structure consists of a benzene ring fused to a five-membered pyrrolidine ring. The carboxylic acid group is attached at the 1-position, which is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The protonated secondary amine in the isoindoline ring forms a salt with the chloride ion, which significantly influences its physical properties.

## Key Physicochemical Data

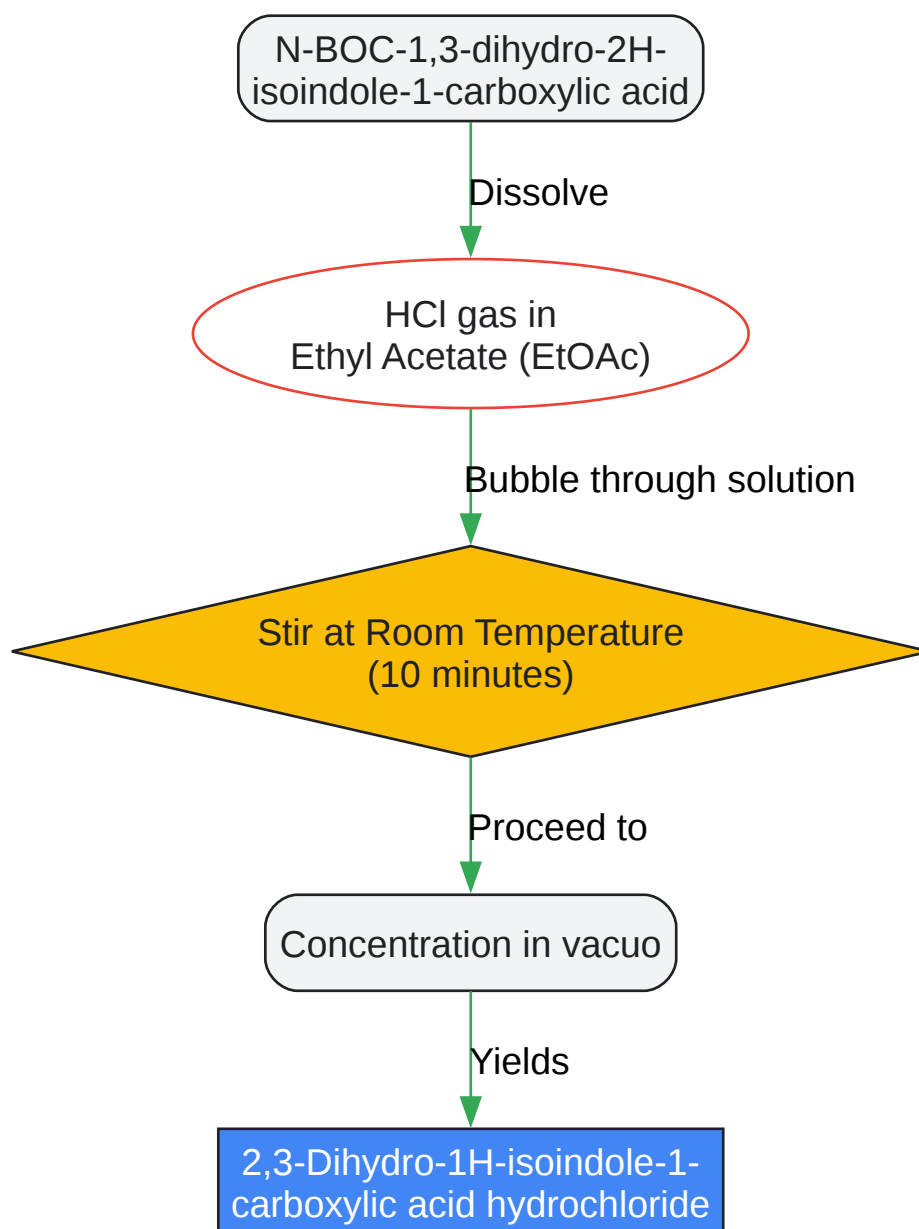
The following table summarizes the essential quantitative data for the compound.

Property	Value	Source
CAS Number	96016-96-5	<sup>[5]</sup>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	<sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	199.63 g/mol	<sup>[5]</sup>
Boiling Point (Predicted)	347.2 ± 42.0 °C	<sup>[7]</sup>
Density (Predicted)	1.286 ± 0.06 g/cm <sup>3</sup>	<sup>[7]</sup>
pKa (Predicted)	1.80 ± 0.20	<sup>[7]</sup>

## Synthesis and Purification: A Validated Protocol

The synthesis of **2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride** is most efficiently achieved via the deprotection of a suitable N-protected precursor. The use of a tert-butyloxycarbonyl (BOC) protecting group is common, as its removal under acidic conditions directly yields the desired hydrochloride salt in a clean and high-yielding manner.<sup>[8]</sup>

## Workflow for Synthesis via BOC Deprotection



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Caption: Synthesis of the target compound via acid-catalyzed deprotection.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the deprotection of N-BOC protected amino acids.[8]

- Preparation: In a fume hood, dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 equivalent) in anhydrous ethyl acetate (EtOAc). The volume should be sufficient to fully

dissolve the starting material.

- Acidification: Bubble dry hydrogen chloride (HCl) gas through the stirred solution for a few seconds. The reaction is exothermic and precipitation of the product may be observed.
  - Causality Insight: Anhydrous conditions are critical to prevent hydrolysis of the ester if present and to ensure the formation of the hydrochloride salt rather than just the free amine in an aqueous environment. HCl gas provides a potent and clean source of acid for cleaving the acid-labile BOC group.
- Reaction: Stir the reaction mixture at room temperature for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Isolation: Concentrate the reaction mixture under reduced pressure (in vacuo). This removes the solvent and excess HCl, leaving the crude product.[8]
- Purification (Self-Validation): The resulting solid is often of high purity and can be used without further purification.[8] However, for applications requiring exceptional purity, trituration with diethyl ether can be performed to wash away any non-polar impurities. The purity can be validated by obtaining a sharp melting point and by spectroscopic analysis ( $^1\text{H}$  NMR).

## Structural Characterization

Confirming the identity and purity of the final compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:
  - Aromatic protons on the fused benzene ring, typically appearing in the 7-8 ppm region.
  - Protons of the  $\text{CH}_2$  groups in the pyrrolidine ring. Due to the fused ring system, these will be diastereotopic and appear as complex multiplets.

- The proton at the chiral C1 position (the  $\alpha$ -carbon), which will couple to the adjacent CH<sub>2</sub> protons.
- A broad signal for the N-H protons of the ammonium salt, its chemical shift being dependent on the solvent and concentration.
- A broad signal for the carboxylic acid OH proton, often observed above 10 ppm, though it may exchange with deuterated solvents like D<sub>2</sub>O.[9]
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the carbons of the aromatic ring.[9]

## Applications in Drug Development and Research

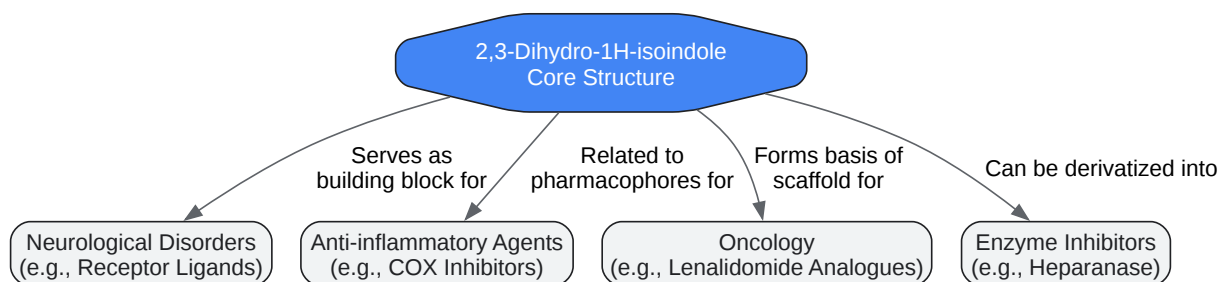
The isoindoline core is a cornerstone for many active pharmaceutical ingredients.[1] **2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride** serves as a valuable chiral intermediate for the synthesis of these complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

Derivatives of the closely related isoindole and indoline scaffolds have shown significant promise in several therapeutic areas:

- **Neurological Disorders:** Indole-based structures are key intermediates in synthesizing drugs targeting neurological conditions.[3][4] The rigid framework is ideal for designing ligands that fit into specific receptor pockets in the central nervous system.
- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors incorporate cyclic imide structures derived from isoindoline-1,3-diones, a close relative of the target compound.[10][11]
- **Enzyme Inhibition:** Modified isoindole carboxylic acids have been developed as potent and selective inhibitors of enzymes like heparanase, which plays a role in cancer metastasis and inflammation.[12]
- **Oncology:** The most famous isoindoline derivatives, thalidomide and its analogues like lenalidomide, are used in the treatment of multiple myeloma.[1] These molecules highlight

the power of the isoindoline scaffold in modulating complex biological pathways.

## Conceptual Link Between Core Scaffold and Therapeutic Areas



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Caption: The isoindole core as a versatile scaffold for diverse therapeutics.

## Conclusion

**2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride** is more than a simple chemical; it is a highly valuable and versatile building block for the advancement of pharmaceutical sciences. Its well-defined structure, enhanced stability as a hydrochloride salt, and synthetic accessibility make it a key component in the drug discovery pipeline. Understanding its properties, synthesis, and potential applications enables researchers and drug development professionals to leverage this powerful scaffold in the creation of next-generation therapeutics.

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